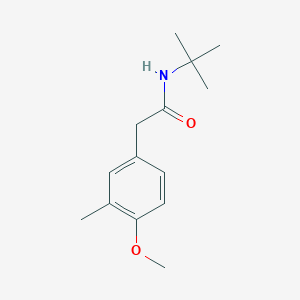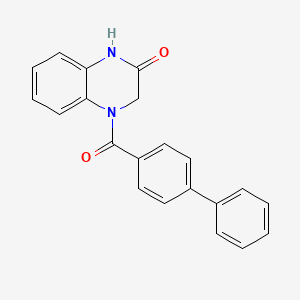
N-(tert-butyl)-2-(4-methoxy-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-(4-methoxy-3-methylphenyl)acetamide, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1974 and has since gained attention for its potential use in scientific research. TMA-2 is a structural analogue of 2,5-dimethoxy-4-methylamphetamine (DOM), a psychedelic drug that has been used recreationally. However, TMA-2 has been studied for its unique properties and potential applications in the field of scientific research.
Mechanism of Action
N-(tert-butyl)-2-(4-methoxy-3-methylphenyl)acetamide acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser extent than a full agonist. This results in a moderate increase in serotonin signaling, which can lead to altered perception, mood, and cognition. This compound also acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons, leading to an increase in dopamine levels in the brain. This can result in increased arousal, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to produce a range of physiological and biochemical effects in animal models and human subjects. These effects include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. This compound has also been shown to produce changes in brain activity, particularly in regions involved in sensory processing, attention, and emotion regulation.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-2-(4-methoxy-3-methylphenyl)acetamide has several advantages for use in scientific research. It has a relatively long half-life, which means that its effects can be studied over a longer period of time compared to other compounds. It also has a moderate potency, which allows for the study of its effects at lower doses. However, this compound has several limitations as well. It is a controlled substance in many countries, which can limit its availability for research purposes. It also has potential for abuse and can produce adverse effects at higher doses, which can limit its safety for use in human subjects.
Future Directions
There are several potential future directions for research on N-(tert-butyl)-2-(4-methoxy-3-methylphenyl)acetamide. One area of interest is its potential use in the treatment of psychiatric disorders, particularly depression and anxiety. This compound's affinity for the serotonin 5-HT2A receptor and its ability to alter mood and cognition make it a potential candidate for drug development in this area. Another area of interest is its potential use in the study of the neural mechanisms of addiction and reward-seeking behavior. This compound's ability to increase dopamine levels in the brain and produce reward-seeking behavior make it a potential tool for studying the neural circuits involved in these processes. Overall, this compound has potential for a wide range of scientific research applications and warrants further investigation.
Synthesis Methods
The synthesis of N-(tert-butyl)-2-(4-methoxy-3-methylphenyl)acetamide involves several steps, starting from the reaction of 3,4-dimethoxyphenylacetone with nitroethane to produce 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with tert-butyl chloroacetate to form the tert-butyl ester. Finally, the ester is hydrolyzed to produce this compound in its free base form.
Scientific Research Applications
N-(tert-butyl)-2-(4-methoxy-3-methylphenyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have affinity for the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. These properties make this compound a potential tool for studying the mechanisms of neurotransmission and their role in various physiological and pathological conditions.
properties
IUPAC Name |
N-tert-butyl-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-8-11(6-7-12(10)17-5)9-13(16)15-14(2,3)4/h6-8H,9H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRUDCFFELOSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5319108.png)
![N-(4-chlorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5319114.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-{[6-(4H-1,2,4-triazol-4-yl)pyridin-2-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5319126.png)
![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5319157.png)

![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)
![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)
![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)
![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![3-chloro-4-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzonitrile](/img/structure/B5319196.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)
